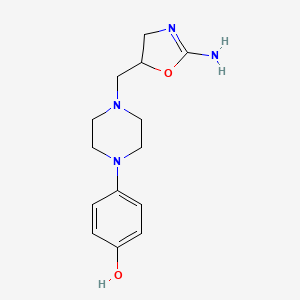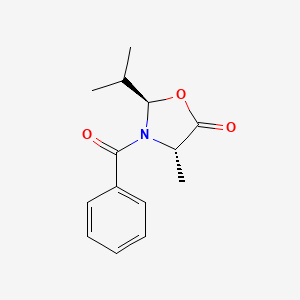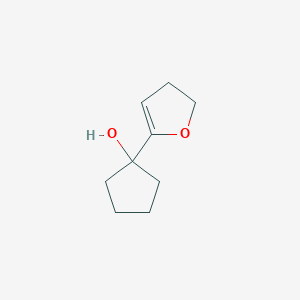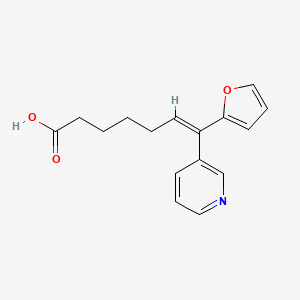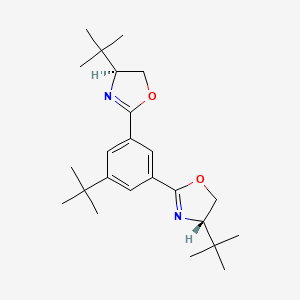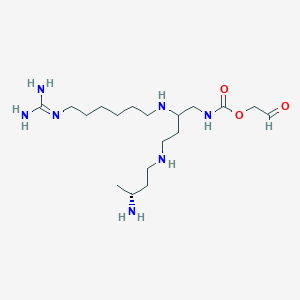![molecular formula C19H19NO2 B12895005 3-Phenyl-4-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazol-5(2H)-one CAS No. 89114-13-6](/img/structure/B12895005.png)
3-Phenyl-4-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazol-5(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-4-(2,4,6-trimethylbenzyl)isoxazol-5(2H)-one is a synthetic organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-(2,4,6-trimethylbenzyl)isoxazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-phenyl-4-(2,4,6-trimethylbenzyl)propiolamide with hydroxylamine hydrochloride under basic conditions to form the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to improve yield and reduce waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the phenyl or trimethylbenzyl groups.
Reduction: Reduction reactions may target the isoxazole ring or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and trimethylbenzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., Br2) for electrophilic substitution or nucleophiles (e.g., NaOH) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-Phenyl-4-(2,4,6-trimethylbenzyl)isoxazol-5(2H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
相似化合物的比较
Similar Compounds
3-Phenylisoxazole: Lacks the trimethylbenzyl group, potentially altering its biological activity and chemical reactivity.
4-(2,4,6-Trimethylbenzyl)isoxazole: Lacks the phenyl group, which might affect its overall properties.
Uniqueness
3-Phenyl-4-(2,4,6-trimethylbenzyl)isoxazol-5(2H)-one is unique due to the presence of both the phenyl and trimethylbenzyl groups, which can influence its chemical behavior and biological activity
属性
CAS 编号 |
89114-13-6 |
|---|---|
分子式 |
C19H19NO2 |
分子量 |
293.4 g/mol |
IUPAC 名称 |
3-phenyl-4-[(2,4,6-trimethylphenyl)methyl]-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C19H19NO2/c1-12-9-13(2)16(14(3)10-12)11-17-18(20-22-19(17)21)15-7-5-4-6-8-15/h4-10,20H,11H2,1-3H3 |
InChI 键 |
DQATXXPZDSFBOU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)CC2=C(NOC2=O)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


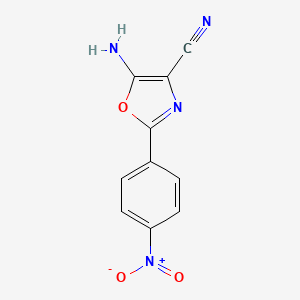
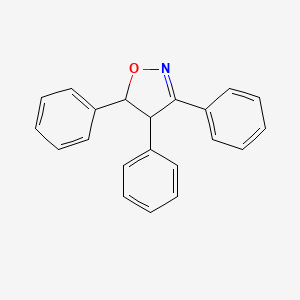
![6-Fluoro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B12894940.png)

![N-(Butan-2-yl)-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]decanamide](/img/structure/B12894951.png)

